2-Methyl-4,4,4-trifluorobutanal
Description
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Properties
IUPAC Name |
4,4,4-trifluoro-2-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(3-9)2-5(6,7)8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXLODATSRVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Fluorinated Organic Compounds in Chemical Sciences
The introduction of fluorine into organic compounds dramatically alters their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated molecules. This stability is a key reason why approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. researchgate.net
Fluorine's high electronegativity, the highest of any element, profoundly influences the electronic nature of a molecule, often increasing its acidity and modulating its interactions with biological targets. Despite its strong electron-withdrawing nature, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows fluorine to act as a "super-hydrogen," replacing hydrogen without significant steric alteration while introducing potent electronic effects. These unique attributes can lead to enhanced binding affinity to enzymes, improved bioavailability, and increased lipophilicity, all critical factors in drug design and materials science. uni.lubldpharm.com The applications of organofluorine compounds are vast, ranging from life-saving pharmaceuticals and advanced polymers to liquid crystals and specialized lubricants. researchgate.netsigmaaldrich.com
Trifluoromethylated Aldehydes: Versatile Tools in Synthetic Strategies
Among the diverse array of fluorinated structures, trifluoromethylated aldehydes stand out as particularly valuable synthetic intermediates. The potent electron-withdrawing nature of the trifluoromethyl (CF3) group significantly polarizes the adjacent carbonyl group, enhancing the electrophilicity of the aldehyde. This heightened reactivity makes them excellent substrates for a wide range of nucleophilic addition reactions, forming the basis for constructing more complex trifluoromethylated molecules.
These aldehydes are key precursors to a variety of important chemical entities, including trifluoromethylated alcohols, carboxylic acids, and amines, which are sought-after motifs in medicinal chemistry. For instance, the reduction of a trifluoromethylated aldehyde yields a trifluoromethylated alcohol, a common structural feature in many biologically active compounds. Their utility is further demonstrated in their participation in various carbon-carbon bond-forming reactions, enabling the construction of intricate molecular architectures bearing the valuable CF3 group. The synthesis of these aldehydes often involves methods like the hydroformylation of fluoroalkenes or the oxidation of the corresponding alcohols.
The Research Landscape of 2 Methyl 4,4,4 Trifluorobutanal and Its Analogues
Strategies for Carbonyl Trifluoromethylation
A key step in the synthesis of many fluorinated aldehydes and ketones is the introduction of the trifluoromethyl (CF₃) group. This is often achieved through the trifluoromethylation of a carbonyl compound.
Nucleophilic Trifluoromethylation of Aldehydes
Nucleophilic trifluoromethylation is a widely used method for introducing a CF₃ group into organic molecules. nih.gov This process involves the reaction of a nucleophilic trifluoromethylating agent with an electrophilic carbonyl carbon of an aldehyde or ketone.
(Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a versatile and widely used reagent for nucleophilic trifluoromethylation. nih.govnih.gov In the presence of a suitable initiator, TMSCF₃ can deliver a trifluoromethyl anion equivalent to a carbonyl compound. The reaction typically proceeds under mild conditions and gives good yields of the corresponding trifluoromethylated products. nih.gov The initial product of the reaction between an aldehyde and TMSCF₃ is a trimethylsilyl-protected trifluoromethyl alcohol, which can be hydrolyzed to the free alcohol.
The activation of TMSCF₃ for nucleophilic trifluoromethylation requires a catalytic amount of a nucleophilic initiator. nih.gov A variety of alkaline catalysts have been shown to be effective. These include fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF), as well as non-fluoride catalysts like potassium alkoxides (e.g., potassium tert-butoxide) and metal salts such as magnesium chloride (MgCl₂). nih.gov The choice of catalyst can influence the reaction rate and selectivity. For instance, in the trifluoromethylation of 2-naphthaldehyde (B31174), TiF₄, Ti(OiPr)₄, and MgCl₂ have been used as Lewis acid catalysts in DMF, affording high yields of the desired product.
| Catalyst | Yield of Trifluoromethylated 2-naphthaldehyde (%) |
| TiF₄ | 96 |
| Ti(OiPr)₄ | 96 |
| MgCl₂ | 91 |
| Data sourced from a study on Lewis acid-catalyzed trifluoromethylation of aldehydes. |
The key reactive species in nucleophilic trifluoromethylation is the trifluoromethide anion (CF₃⁻). While the free CF₃⁻ anion was once considered elusive, it has been generated and characterized. google.com The challenge in its observation lies in its high basicity and tendency to form stable adducts. google.com In reactions involving TMSCF₃, the initiator, such as a fluoride ion, attacks the silicon atom, leading to the formation of a pentacoordinate siliconate intermediate which then releases the trifluoromethide anion. google.com This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Another source of the trifluoromethide anion is the deprotonation of fluoroform (HCF₃) using a strong base. google.com
Radical Trifluoromethylation Approaches
Radical trifluoromethylation offers an alternative to nucleophilic methods and has gained significant attention. These methods involve the generation of a trifluoromethyl radical (•CF₃) which then reacts with the substrate.
Copper-mediated or -catalyzed trifluoromethylation has emerged as a powerful tool for the formation of C-CF₃ bonds. nih.gov These reactions can proceed through various mechanisms, including those involving radical pathways. While direct copper-mediated C(sp²)-H trifluoromethylation of the aldehyde C-H bond is less common, related radical trifluoromethylations of other C-H bonds are well-documented. For instance, copper can mediate the trifluoromethylation of heterocycles and other unsaturated systems. nih.gov The general principle involves the generation of a trifluoromethyl radical from a suitable precursor, which is then facilitated by a copper catalyst to react with the substrate. The development of photoredox organocatalysis has also enabled the enantioselective α-trifluoromethylation of aldehydes, where an iridium photocatalyst generates a trifluoromethyl radical that adds to an enamine intermediate. nih.gov
Mechanistic Considerations in Acyl Radical Trifluoromethylation
The synthesis of trifluoromethylated carbonyl compounds, including aldehydes, can be achieved through radical pathways. A key strategy involves the generation of an acyl radical, which then couples with a trifluoromethyl radical source. The mechanism often utilizes photoredox catalysis, where a photocatalyst, upon absorbing visible light, initiates an electron transfer process to generate reactive radical intermediates. beilstein-journals.org
One common approach begins with a carboxylic acid, which is converted into a redox-active ester. These esters can then be reduced by a photoredox catalyst to generate the desired acyl radical. beilstein-journals.org For instance, phosphine (B1218219) reagents can promote the deoxygenation of aliphatic carboxylic acids to form these acyl radicals. beilstein-journals.org Concurrently, a trifluoromethyl source, such as (bpy)Cu(III)(CF3)3 or the Langlois reagent (CF3SO2Na), is used to generate trifluoromethyl radicals (•CF3). beilstein-journals.orgnih.gov The crucial step is the cross-coupling of the acyl radical with the trifluoromethyl radical to form the C-CF3 bond, yielding a trifluoromethyl ketone or, with appropriate substrates, an aldehyde. A proposed mechanism involves the transfer of a trifluoromethyl group from a Cu(II)-CF3 intermediate to the alkyl or acyl radical. researchgate.netresearchgate.net
Electrochemical Synthesis Routes to Trifluorobutanal Derivatives
Electrochemical methods offer a powerful and often more sustainable alternative for synthesizing fluorinated compounds, as they can avoid the use of harsh chemical oxidants or reductants. researchgate.net The electrochemical synthesis of fluorinated ketones has been demonstrated from enol acetates and a perfluoroalkyl source like sodium perfluoroalkyl sulfinate (RfSO2Na). organic-chemistry.org This process operates in an undivided cell under a constant current, where the perfluoroalkyl sulfinate is oxidized at the anode to generate a perfluoroalkyl radical. organic-chemistry.org This radical then adds to the enol acetate, leading to the formation of a fluorinated ketone. organic-chemistry.org
A related electrochemical method involves the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using the Langlois reagent (CF3SO2Na). researchgate.net This protocol proceeds smoothly under ambient, metal-free conditions. researchgate.net Mechanistic studies suggest the reaction proceeds via a radical pathway, providing a direct route to vinyl trifluoromethyl compounds. researchgate.net These electrochemical strategies highlight a growing area of research for accessing trifluorobutanal derivatives and other fluorinated carbonyls.
Synthesis through Functional Group Interconversion
Derivatization from Fluorinated Carboxylic Acids and Esters
The conversion of fluorinated carboxylic acids and their ester derivatives into fluorinated aldehydes is a fundamental functional group interconversion. While the direct reduction of a carboxylic acid to an aldehyde is challenging, a common strategy involves first converting the acid to a more reactive derivative, such as an acid chloride or a mixed anhydride (B1165640). These activated species can then be reduced to the aldehyde using controlled reducing agents. One pioneering method for creating trifluoromethyl ketones involves treating acid chlorides with trifluoroacetic anhydride and pyridine. orgsyn.org The proposed mechanism proceeds through the formation of a pyridinium (B92312) enolate, which is then trifluoroacetylated. orgsyn.org
More recently, the direct nucleophilic trifluoromethylation of esters using fluoroform (HCF3), an inexpensive industrial byproduct, has been developed. beilstein-journals.orgnih.gov A system combining fluoroform with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in a suitable solvent like triglyme (B29127) can effectively convert various aromatic and aliphatic methyl esters into the corresponding trifluoromethyl ketones in good yields. beilstein-journals.org This approach provides a straightforward and cost-effective route to these valuable compounds. nih.gov
Conversion from Fluorinated Alcohols (e.g., 4,4,4-Trifluorobutanol)
The oxidation of primary alcohols to aldehydes is a classic and reliable transformation in organic synthesis. This method is directly applicable to the synthesis of this compound from its corresponding alcohol, 4,4,4-Trifluoro-2-methyl-1-butanol. sigmaaldrich.com The synthesis of the precursor alcohol, 4,4,4-trifluorobutanol, has been described in detail. One patented method prepares 4,4,4-trifluorobutanal (B105314) via a Grignard reaction and then reduces it with a borohydride reagent to yield 4,4,4-trifluorobutanol. google.com The reverse of this last step, the oxidation of the alcohol, would yield the target aldehyde. Standard oxidation protocols, likely employing mild reagents to avoid over-oxidation to the carboxylic acid, can be used for this conversion.
Multi-step Convergent Syntheses
Complex molecules like this compound are often constructed using multi-step convergent syntheses, where different fragments of the molecule are prepared separately and then joined together. youtube.comyoutube.com For example, a synthetic route to 4,4,4-trifluorobutanol involves protecting the hydroxyl group of 2-bromoethanol (B42945) with 3,4-dihydropyran, followed by the preparation of a Grignard reagent. google.com This Grignard reagent then undergoes a coupling reaction with 2,2,2-trifluoro ethyl methanesulfonate. The final step is the removal of the protecting group to yield the desired alcohol, which can then be oxidized to the aldehyde. google.com Another multi-step synthesis involves the trifluoromethylation of a bromoalkene to create a key intermediate, which is then subjected to a sequence of reactions including dihydroxylation, nucleophilic substitution, and oxidation to build the final product. nih.gov These multi-step strategies allow for the carefully controlled assembly of the target molecule's carbon skeleton and functional groups. odinity.com
Asymmetric Synthesis and Enantioselective Control for Trifluoromethylated Aldehydes
The development of methods for the asymmetric synthesis of trifluoromethylated aldehydes is of significant interest, as the resulting chiral building blocks are valuable in drug discovery. nih.gov A highly successful approach merges enamine catalysis with photoredox catalysis to achieve the enantioselective α-trifluoromethylation of aldehydes. nih.govprinceton.edu
In this dual catalytic system, a chiral secondary amine catalyst (e.g., an imidazolidinone) reacts with the parent aldehyde to form a nucleophilic chiral enamine intermediate. organic-chemistry.orgnih.gov Simultaneously, a photoredox catalyst, such as an iridium complex, is excited by visible light and reduces a trifluoromethyl source (e.g., CF3I) to generate a trifluoromethyl radical. nih.govprinceton.edu This electrophilic radical is then captured by the facially-biased enamine. The resulting radical intermediate is oxidized to form an iminium ion, which upon hydrolysis, releases the optically enriched α-trifluoromethylated aldehyde and regenerates the chiral amine catalyst. nih.govprinceton.edu This method has proven effective for a wide range of aldehyde substrates, affording high yields and excellent enantioselectivities. nih.gov The resulting α-trifluoromethyl aldehydes are versatile intermediates that can be converted into other valuable chiral molecules like β-trifluoromethyl alcohols and amines. nih.govprinceton.edu
Table 1: Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis Data sourced from a study on the merger of enamine and organometallic photoredox catalysis. nih.gov
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Propanal | 86 | 93 |
| 2 | Butanal | 82 | 93 |
| 3 | Pentanal | 85 | 93 |
| 4 | 3-Phenylpropanal | 84 | 97 |
| 5 | (Benzyloxy)acetaldehyde | 61 | 98 |
| 6 | Methyl 3-formylpropanoate | 75 | 96 |
| 7 | N-Cbz-3-aminopropanal | 76 | 97 |
| 8 | Cyclohexanecarbaldehyde | 86 | 96 |
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com
One prominent example involves the use of chiral N-acyl oxazolidinones. These auxiliaries, which can be prepared from readily available amino alcohols, are widely used in asymmetric synthesis. wikipedia.orgnih.gov In the context of synthesizing fluorinated compounds, an N-acyl oxazolidinone can be subjected to trifluoromethylation. For instance, a ruthenium-catalyzed radical addition to a zirconium enolate derived from an N-acyl oxazolidinone has been reported. nih.gov This process allows for the direct, one-step trifluoromethylation of N-acyl oxazolidinones. nih.gov A variety of N-acyl oxazolidinones derived from unfunctionalized alkanoic acids undergo efficient and diastereoselective trifluoromethylation, with yields often increasing for substrates with β-branching. nih.gov
The conversion of the resulting trifluoromethylated N-acyl oxazolidinone products into valuable building blocks is straightforward. The chiral auxiliary can be removed through hydrolysis, for example, using a lithium hydroxide-hydrogen peroxide reagent system, to yield the corresponding carboxylic acid with high retention of stereochemical integrity. nih.gov Alternatively, reductive removal of the auxiliary can be achieved using reagents like lithium aluminum hydride. nih.gov
Another well-known chiral auxiliary is pseudoephedrine. When reacted with a carboxylic acid, it forms an amide. The α-proton of the resulting carbonyl compound can be deprotonated to form an enolate, which can then react with an electrophile. The stereochemistry of this addition is directed by the methyl group of the pseudoephedrine auxiliary. wikipedia.org
| Auxiliary | Reaction Type | Key Features |
| Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Commercially available, predictable stereocontrol, removable under various conditions. wikipedia.orgnih.gov |
| Pseudoephedrine | Asymmetric alkylation | Derived from a natural product, directs addition via its methyl group. wikipedia.org |
| trans-2-Phenylcyclohexanol | Ene reactions | Used for glyoxylate (B1226380) ene reactions, providing good diastereoselectivity. wikipedia.org |
Organocatalytic Enantioselective Trifluoromethylation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the enantioselective α-trifluoromethylation of aldehydes, enamine catalysis is a prominent strategy. organic-chemistry.orgnih.gov This approach involves the reaction of an aldehyde with a chiral secondary amine catalyst, such as an imidazolidinone, to form a nucleophilic enamine intermediate. organic-chemistry.orgacs.org
This enamine then reacts with an electrophilic trifluoromethyl source. The facial bias of the enamine, dictated by the chiral catalyst, controls the stereochemical outcome of the trifluoromethylation. princeton.edu A notable example is the use of an imidazolidinone catalyst in combination with N-fluorobenzenesulfonimide (NFSI) as the fluorine source to produce α-fluoro aldehydes. nih.gov This method is applicable to a wide range of aldehyde substrates. nih.gov While catalyst loadings of 20 mol% are often used, successful halogenations have been achieved with as little as 2.5 mol% of the catalyst. nih.gov
The resulting α-trifluoromethyl aldehydes are versatile intermediates that can be further transformed into other valuable chiral building blocks. For example, they can be reduced to β-trifluoromethyl alcohols or converted to β-trifluoromethyl amines via reductive amination without significant loss of enantiomeric purity. princeton.edu Furthermore, oxidation of the aldehyde to a carboxylic acid followed by a Curtius rearrangement provides access to α-trifluoromethyl amines, which are important isosteres in medicinal chemistry. princeton.edunih.gov
| Catalyst Type | Key Features | Representative Catalyst |
| Imidazolidinones | High enantioselectivity, broad substrate scope. | MacMillan catalysts organic-chemistry.orgprinceton.edu |
| Diarylprolinol Silyl Ethers | Effective for various α-functionalizations. | Not explicitly detailed for trifluoromethylation in provided context. |
Photoredox Organocatalysis in Chiral Fluorine Introduction
A significant advancement in the synthesis of chiral fluorinated aldehydes is the merger of organocatalysis with photoredox catalysis. organic-chemistry.orgacs.org This dual catalytic system enables the enantioselective α-trifluoromethylation of aldehydes under mild conditions. organic-chemistry.org The strategy relies on the simultaneous generation of a chiral enamine intermediate through organocatalysis and a trifluoromethyl radical via photoredox catalysis. princeton.edunih.gov
In a typical system, a chiral imidazolidinone catalyst reacts with an aldehyde to form an enamine. nih.gov Concurrently, a photocatalyst, such as an iridium complex like Ir(ppy)₂(dtb-bpy)⁺, is excited by visible light. organic-chemistry.orgnih.gov The excited photocatalyst then reduces a trifluoromethyl source, typically trifluoromethyl iodide (CF₃I), to generate a trifluoromethyl radical. organic-chemistry.org This highly reactive radical then adds to the enamine in a stereocontrolled manner, guided by the chiral backbone of the organocatalyst. princeton.edunih.gov The resulting α-amino radical is then oxidized to an iminium ion, which subsequently hydrolyzes to release the enantioenriched α-trifluoromethyl aldehyde and regenerate the organocatalyst. nih.gov
This method has proven to be highly effective, affording high yields and excellent enantioselectivities (up to 99% ee) for a variety of aldehydes. organic-chemistry.org The reaction conditions are often mild, proceeding at sub-ambient temperatures. organic-chemistry.org Furthermore, this approach is not limited to trifluoromethylation and can be extended to other perfluoroalkyl groups. nih.gov
| Component | Function | Example |
| Organocatalyst | Forms chiral enamine, controls stereoselectivity. | Chiral imidazolidinone organic-chemistry.orgnih.gov |
| Photocatalyst | Absorbs light, facilitates electron transfer. | Ir(ppy)₂(dtb-bpy)⁺ organic-chemistry.orgnih.gov |
| Radical Source | Provides the trifluoromethyl group. | Trifluoromethyl iodide (CF₃I) organic-chemistry.org |
Transition Metal-Catalyzed Asymmetric Approaches
Transition metal catalysis offers another powerful avenue for the synthesis of chiral fluorinated compounds. nih.govescholarship.org These methods often involve the activation of C-H or C-F bonds. escholarship.orgescholarship.org For instance, palladium-catalyzed enantioselective C-H fluorination of α-chloro-β-keto phosphonates has been reported. nih.gov Similarly, palladium catalysis has been employed for the fluorination of β-methylene C(sp³)–H bonds in α-amino acid derivatives using a bidentate directing group. nih.gov
In the context of synthesizing fluorinated aldehydes and related structures, transition metal-catalyzed cross-coupling reactions are also relevant. For example, the desymmetrization of difluoromethylene groups has been achieved through transition metal catalysis. escholarship.org One multi-step approach involves a copper-catalyzed defluorinative borylation of a 1,1-difluoroallyl arene to generate a γ-fluoro allyl boronic ester. escholarship.org
The design of chiral ligands is crucial for achieving high enantioselectivity in transition metal-catalyzed reactions. Fluorine atoms or fluorine-containing substituents are often incorporated into ligands to modulate their electronic and steric properties, which can have a significant impact on the catalytic activity and stereoselectivity. nih.gov For example, fluorinated BINOL and TADDOL ligands have been successfully used in various asymmetric transformations. nih.gov
| Metal | Reaction Type | Key Features |
| Palladium | C-H fluorination | Can be directed by auxiliary groups, enabling site-selective fluorination. nih.gov |
| Copper | Defluorinative borylation | Allows for the stereoselective formation of fluoro allyl boronic esters. escholarship.org |
| Iridium | C-F activation | Can be used for enantioselective substitution reactions of fluoroalkenes. escholarship.org |
Reactivity Profile of the Aldehyde Moiety
The aldehyde group in this compound is the primary site of chemical transformations, exhibiting reactivity typical of aldehydes but modulated by the electronic influence of the adjacent trifluoromethyl group.
Oxidation Pathways and Product Formation
The aldehyde moiety of this compound can be readily oxidized to the corresponding carboxylic acid, 2-Methyl-4,4,4-trifluorobutanoic acid. This transformation is a fundamental reaction of aldehydes and can be achieved using a variety of common oxidizing agents.
Standard laboratory oxidants such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are effective for this purpose. The reaction involves the conversion of the aldehyde's carbon-hydrogen bond to a carbon-oxygen bond, resulting in the formation of the carboxylic acid functional group. The general transformation is depicted below:
Reaction Scheme: Oxidation of this compound
2-Methyl-4,4,4-trifluorobutanal2-Methyl-4,4,4-trifluorobutanoic acid
While specific yields for the oxidation of this compound are not extensively reported in publicly available literature, the oxidation of aldehydes to carboxylic acids is generally a high-yielding process. The reaction conditions are typically adjusted to ensure complete conversion and to minimize side reactions.
Reduction Reactions to Fluorinated Alcohols
The carbonyl group of this compound is susceptible to reduction, yielding the corresponding primary alcohol, 2-Methyl-4,4,4-trifluoro-1-butanol. This reaction is a cornerstone of organic synthesis, providing access to valuable fluorinated alcohol building blocks.
Commonly employed reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.
The reduction involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
Reaction Scheme: Reduction of this compound
2-Methyl-4,4,4-trifluorobutanal2-Methyl-4,4,4-trifluoro-1-butanol
The reduction of aldehydes to primary alcohols is typically efficient, with high yields being common. masterorganicchemistry.com The choice of reducing agent and reaction conditions can be tailored to the specific requirements of a synthetic sequence.
Nucleophilic Additions and Substitutions
The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack. A variety of nucleophiles can add to the carbonyl group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), readily react with this compound to form secondary alcohols after acidic workup. leah4sci.comyoutube.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond.
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org In this reaction, a phosphorus ylide (a Wittig reagent) reacts with this compound to replace the carbonyl oxygen with a carbon-carbon double bond. The structure of the resulting alkene depends on the specific ylide used.
The general mechanism for nucleophilic addition to the aldehyde is as follows:
General Mechanism: Nucleophilic Addition to an Aldehyde
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.
Intermediate Formation: A tetrahedral alkoxide intermediate is formed.
Protonation: The alkoxide is protonated (typically by adding a weak acid in a workup step) to yield the final alcohol product.
The table below summarizes some common nucleophilic addition reactions applicable to this compound.
| Reaction Type | Nucleophile | Product Type |
| Grignard Reaction | R-MgX | Secondary Alcohol |
| Wittig Reaction | Ph3P=CHR | Alkene |
| Cyanohydrin Formation | HCN/NaCN | Cyanohydrin |
| Acetal Formation | R'OH, H+ | Acetal |
Influence of the Trifluoromethyl Group on Reaction Dynamics
The trifluoromethyl (CF3) group, located at the γ-position relative to the aldehyde, exerts a significant influence on the reactivity of this compound through its powerful electronic effects.
Electronic Effects and Inductive Properties
The trifluoromethyl group is one of the most strongly electron-withdrawing groups known in organic chemistry. nih.gov This is due to the high electronegativity of the three fluorine atoms, which pull electron density away from the adjacent carbon atoms through the sigma bonds. This phenomenon is known as the negative inductive effect (-I effect).
This inductive withdrawal of electron density is transmitted through the carbon chain, making the carbonyl carbon of the aldehyde group more electrophilic (i.e., more electron-deficient) compared to its non-fluorinated analog, 2-methylbutanal. nih.gov The increased positive character of the carbonyl carbon enhances its susceptibility to attack by nucleophiles. Consequently, this compound is expected to be more reactive towards nucleophilic addition reactions than similar, non-fluorinated aldehydes. The increased lipophilicity conferred by the trifluoromethyl group can also influence its interaction with reagents and solvents. nih.govmdpi.com
Participation in Substitution Reactions
While the primary reactivity of this compound is centered on the aldehyde moiety, the trifluoromethyl group itself can, under certain conditions, be involved in substitution reactions. However, the carbon-fluorine bond is exceptionally strong, making direct nucleophilic substitution on the trifluoromethyl group challenging.
Reaction Mechanisms and Kinetic Studies
The interplay between the electron-withdrawing trifluoromethyl group and the reactive aldehyde functionality governs the mechanistic pathways and kinetics of reactions involving this compound.
Investigation of Reaction Pathways for Trifluoromethyl Group Transfer
While this compound is more commonly a product of trifluoromethylation, the stability of the C-CF3 bond means it is not a typical trifluoromethyl group transfer agent. However, understanding the reactivity of the trifluoromethyl group is crucial. The C-F bond is exceptionally strong, making the CF3 group metabolically stable. nih.gov Reactions involving this group are not common, but under certain conditions, such as with potent nucleophiles or radical initiators, cleavage of the C-C bond adjacent to the CF3 group could be envisaged, although this is not a primary reaction pathway.
More relevant are the reactions where the trifluoromethyl group influences the reactivity of the aldehyde. The strong electron-withdrawing nature of the CF3 group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov Common nucleophilic addition reactions at the aldehyde group are therefore a primary reaction pathway. masterorganicchemistry.com
Furthermore, the presence of the trifluoromethyl group can influence radical reactions. The generation of a radical at the carbon bearing the CF3 group is a potential pathway in certain transformations, which can then participate in various coupling reactions.
Theoretical and Experimental Kinetic Analysis
Detailed kinetic studies on this compound are not extensively documented in the public literature. However, analysis of similar compounds allows for a projection of the methodologies that would be employed for its kinetic investigation. Experimental kinetic analysis would likely involve techniques such as stopped-flow nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to monitor the rapid reaction rates often associated with aldehyde chemistry. nih.govresearchgate.net These methods allow for the determination of reaction orders, rate constants, and the observation of transient intermediates. youtube.com
For gas-phase kinetics, particularly under combustion conditions, shock tube experiments coupled with sensitive detection methods would be utilized to measure parameters like ignition delay times. nih.gov Jet-stirred reactors (JSR) would also be invaluable for studying oxidation kinetics at lower temperatures, providing detailed species concentration profiles. nih.gov
Theoretical kinetic analysis, using computational methods like Density Functional Theory (DFT), would complement experimental findings. nih.govresearchgate.net Such calculations can elucidate reaction mechanisms, predict transition state geometries, and calculate activation energies for various reaction channels. youtube.com For instance, DFT calculations have been used to understand the mechanism of trifluoromethyl transfer from reagents like TMSCF3, revealing a nuanced process involving anionic chain reactions rather than a simple nucleophilic attack by a siliconate intermediate. nih.govresearchgate.net
The table below outlines the typical parameters investigated in a kinetic study of a reactive organic molecule.
| Kinetic Parameter | Description | Relevance to this compound |
| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. jeeadv.ac.in | Determines the dependency of the reaction rate on the concentration of the aldehyde and other reactants. |
| Rate Constant (k) | Proportionality constant in the rate law, dependent on temperature. jeeadv.ac.in | Quantifies the intrinsic speed of a reaction at a given temperature. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. jeeadv.ac.in | A lower Ea would indicate a faster reaction, likely influenced by the electrophilic nature of the carbonyl group. |
| Arrhenius Equation | Relates the rate constant to the activation energy and temperature. jeeadv.ac.in | Allows for the prediction of reaction rates at different temperatures. |
Branching Ratios and Selectivity in Reaction Sequences
In reaction sequences involving this compound, the formation of multiple products is possible, making the study of branching ratios and selectivity crucial. For example, in its synthesis via hydroformylation of 3,3,3-trifluoropropene, high regioselectivity for the branched aldehyde isomer is achieved.
In subsequent reactions, such as additions to the carbonyl group, selectivity is a key consideration. The presence of the α-methyl group and the β-trifluoromethyl group can sterically and electronically influence the approach of nucleophiles. bham.ac.uk This can lead to preferential formation of one diastereomer over another, a concept further explored in the stereochemistry section.
Selectivity in oxidation and reduction reactions is also important. For instance, the choice of reducing agent can determine whether the aldehyde is reduced to the corresponding alcohol or if other functional groups are affected. Similarly, the choice of an oxidizing agent will determine the efficiency of conversion to the carboxylic acid.
The following table summarizes factors influencing selectivity in reactions of this compound.
| Type of Selectivity | Influencing Factors | Potential Outcome in Reactions |
| Chemoselectivity | Nature of reagents, reaction conditions. | Selective reaction at the aldehyde group in the presence of other potentially reactive sites. masterorganicchemistry.com |
| Regioselectivity | Steric hindrance, electronic effects of substituents. | In reactions like enolate formation, determines which α-proton is removed. |
| Diastereoselectivity | Existing stereocenter, steric bulk of reactants. | Preferential formation of one diastereomer during nucleophilic addition. masterorganicchemistry.com |
| Enantioselectivity | Use of chiral catalysts or reagents. | Formation of one enantiomer in excess over the other. masterorganicchemistry.com |
Stereochemical Implications in Chemical Transformations
The chiral center at the C2 position of this compound is a key feature that dictates the stereochemical outcome of its reactions.
Diastereoselective and Enantioselective Outcomes
Nucleophilic addition to the carbonyl group of this compound is a prime example of a diastereoselective reaction. nih.gov The existing stereocenter at the α-position influences the trajectory of the incoming nucleophile, leading to the preferential formation of one of the two possible diastereomeric alcohol products. bham.ac.uk This phenomenon is often rationalized using predictive models such as the Felkin-Anh model. bham.ac.uk This model suggests that the nucleophile will preferentially attack the carbonyl carbon from the side opposite the largest substituent at the α-carbon to minimize steric hindrance. bham.ac.uk
Enantioselective reactions can be employed to synthesize or react one enantiomer of this compound preferentially. For instance, the enantioselective α-trifluoromethylation of aldehydes can be achieved using a combination of an iridium photocatalyst and a chiral amine organocatalyst. nih.gov Such strategies are crucial for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry. nih.govacs.org The use of chiral catalysts can also direct the enantioselective addition of nucleophiles to the aldehyde, yielding a high enantiomeric excess of one of the product enantiomers. acs.orgrsc.org
The table below illustrates the expected stereochemical outcomes for key reactions.
| Reaction Type | Stereochemical Outcome | Controlling Factors |
| Nucleophilic addition to carbonyl | Diastereoselection | Steric and electronic influence of the α-chiral center (Felkin-Anh model). bham.ac.uk |
| Reaction at the α-carbon (e.g., SN2) | Inversion of configuration | Backside attack of the nucleophile. youtube.comyoutube.com |
| Catalytic asymmetric synthesis | Enantioselection | Chiral catalyst or auxiliary directing the approach of the reagent. nih.govacs.org |
Applications of 2 Methyl 4,4,4 Trifluorobutanal in Advanced Organic Synthesis
Role as a Key Building Block in Fluorinated Molecule Construction
2-Methyl-4,4,4-trifluorobutanal is a crucial starting material in the construction of a diverse array of fluorinated compounds. The presence of the trifluoromethyl group (CF3) makes it a desirable component in medicinal chemistry, materials science, and agrochemical development due to the unique electronic, steric, and lipophilic properties it confers upon the target molecules. fluorochem.co.uk The incorporation of fluorine atoms or fluorinated functional groups can significantly alter the reactivity, stability, and bioavailability of the resulting compounds. fluorochem.co.uk
The aldehyde functional group in this compound allows for a variety of chemical transformations. It can be oxidized to form the corresponding carboxylic acid or reduced to yield the alcohol. These transformations provide access to a broader range of fluorinated synthons for further elaboration.
Precursor for Bioactive Molecules and Pharmaceutical Intermediates
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. nih.gov this compound serves as a key precursor for the synthesis of bioactive molecules and pharmaceutical intermediates, leveraging the beneficial effects of the trifluoromethyl group.
Design of Fluorinated Moieties for Enhanced Metabolic Stability
A primary application of fluorination in drug design is to improve the metabolic stability of a molecule. mdpi.comresearchgate.net The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. researchgate.net By incorporating the trifluoromethyl group from this compound into a drug candidate, medicinal chemists can block sites that are susceptible to oxidative metabolism. researchgate.net This strategic fluorination can reduce the rate of clearance of the drug from the body, leading to improved pharmacokinetic properties. mdpi.com The trifluoromethyl group can also alter the electronic properties of a molecule, making it less prone to certain metabolic reactions. researchgate.net
Synthesis of Trifluoromethylated Heterocycles and Complex Drug Scaffolds
Heterocyclic compounds are ubiquitous in pharmaceuticals. The incorporation of a trifluoromethyl group into these ring systems can significantly enhance their biological activity. This compound can be utilized as a starting material for the synthesis of various trifluoromethylated heterocycles. For instance, it can be used to prepare pyrazole (B372694) derivatives, which are important scaffolds in drug discovery. researchgate.net The aldehyde functionality allows for condensation reactions with various nucleophiles to construct the heterocyclic core, while retaining the valuable trifluoromethyl group. The synthesis of complex drug scaffolds often involves the assembly of multiple building blocks, and this compound provides a reliable source for introducing the trifluoromethyl moiety.
Preparation of α-Trifluoromethyl Amines and their Derivatives
α-Trifluoromethyl amines are a critical class of compounds in medicinal chemistry, as the replacement of a methyl group with a trifluoromethyl group can lead to significant improvements in bioactivity. nih.gov this compound can serve as a precursor for the synthesis of these valuable amines. One common strategy involves the conversion of the aldehyde to an imine, followed by nucleophilic trifluoromethylation or reduction. enamine.netorganic-chemistry.org Various catalytic enantioselective methods have been developed for the synthesis of chiral α-trifluoromethyl amines, highlighting the importance of this structural motif. nih.govnih.gov These amines and their derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals.
Utilization in Agrochemical and Dyestuff Synthesis
The beneficial properties of fluorinated compounds extend beyond pharmaceuticals into the realms of agrochemicals and dyestuffs. fluorochem.co.uksigmaaldrich.com The introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. sigmaaldrich.com this compound can be used as a building block in the synthesis of novel agrochemicals, contributing to the development of more effective crop protection agents. For example, trifluoromethylated pyrazoles, which can be synthesized from precursors related to this compound, are a known class of fungicides. rhhz.net
In the field of dyestuffs, the incorporation of fluorine can improve properties such as lightfastness and thermal stability. While specific examples detailing the direct use of this compound in dyestuff synthesis are not prevalent in the provided search results, the general principle of using fluorinated building blocks to enhance dye properties is well-established. researchgate.net
Contributions to Material Science Precursors (e.g., Fluorinated Polymers)
Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.net These materials find applications in a wide range of industries, from aerospace to electronics. pageplace.de this compound, through its conversion to other functionalized monomers, can contribute to the synthesis of novel fluorinated polymers. The trifluoromethyl group can be incorporated into the polymer backbone or as a pendant group, imparting desirable fluorinated characteristics to the final material. nih.gov The synthesis of such polymers often involves the polymerization of fluorinated monomers, and building blocks derived from this compound can expand the range of available monomers, leading to new materials with tailored properties. researchgate.net
Derivatives and Structural Analogues of 2 Methyl 4,4,4 Trifluorobutanal
Structurally Modified Trifluorobutanal Derivatives
Structural modifications, such as altering substituents at the 2-position or changing the carbon chain length, can significantly impact the compound's reactivity and physical characteristics.
While specific research on 2,2-dimethyl-4,4,4-trifluorobutanal and 2-ethyl-4,4,4-trifluorobutanal is limited, the principles of organic chemistry allow for predictions of their properties. The introduction of an additional methyl group to form the 2,2-dimethyl derivative would likely increase steric hindrance around the aldehyde group. This could decrease its reactivity towards nucleophiles compared to the parent compound.
The synthesis of related compounds, such as 2,5-dimethylfuran-3,4-dicarboxylate, involves reactions where the manipulation of substituents plays a key role. google.com
The elongation of the carbon chain in fluorinated compounds can influence their biological properties. nih.gov For instance, research on fluorocarbon chain elongation has demonstrated methods to extend the carbon backbone, which could be applied to synthesize longer-chain analogues of 2-Methyl-4,4,4-trifluorobutanal. researchgate.net
Varying the position of the trifluoromethyl group would create isomers with distinct chemical and physical properties. For example, moving the CF3 group to the 3-position would result in 2-Methyl-3,3,3-trifluorobutanal, which would likely exhibit different reactivity due to the altered electronic effects on the aldehyde. The synthesis of 4,4,4-trifluorobutanal (B105314) itself provides a basis for understanding how these structures can be assembled. nih.gov
Functionalized Analogues
Replacing the aldehyde group with other functional groups, such as carboxylic acids or alcohols, or introducing further substitutions like halogens or amino groups, creates a diverse range of analogues with unique chemical behaviors.
2-Methyl-4,4,4-trifluorobutyric acid is a carboxylic acid analogue that has been a subject of scientific interest. chemsigma.comclearsynth.comguidechem.comscbt.com It serves as a building block in the synthesis of more complex fluorinated compounds and is used in the production of agrochemicals and dyestuffs. The presence of the trifluoromethyl group can enhance the metabolic stability of pharmaceuticals, making this acid an important intermediate in medicinal chemistry.
Spectroscopic data for 2-Methyl-4,4,4-trifluorobutyric acid reveals key structural features. In ¹H NMR, the methyl protons appear as a triplet, while in ¹³C NMR, the trifluoromethyl carbon shows a characteristic quartet. The infrared spectrum displays strong stretches for the O-H and C=O bonds of the carboxylic acid, as well as intense bands for the C-F stretches.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methyl-4,4,4-trifluorobutyric acid | 99783-23-0 chemsigma.comguidechem.comscbt.com | C5H7F3O2 scbt.com | 156.10 scbt.com |
The reduction of the aldehyde or carboxylic acid functionality leads to the corresponding alcohol analogues. 4,4,4-Trifluorobutanol and 2-Methyl-4,4,4-trifluorobutanol are two such examples. nist.govsigmaaldrich.comchemspider.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com
4,4,4-Trifluorobutanol, also known as 4,4,4-trifluoro-1-butanol, is a liquid at room temperature with a boiling point between 123-127 °C. sigmaaldrich.com A novel synthesis method for this compound has been developed, highlighting its importance. google.com 4,4,4-Trifluoro-2-butanol is another isomer with the hydroxyl group at the second carbon. p212121.comnih.govchemicalbook.com
2-Methyl-4,4,4-trifluorobutanol is the direct alcohol analogue of the title compound. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4,4,4-Trifluorobutanol | 461-18-7 nist.govsigmaaldrich.com | C4H7F3O nist.gov | 128.09 sigmaaldrich.com |
| 2-Methyl-4,4,4-trifluorobutanol | 107103-95-7 chemicalbook.com | C5H9F3O sigmaaldrich.com | 142.12 sigmaaldrich.com |
| 4,4,4-Trifluoro-2-butanol | 101054-93-7 p212121.comchemicalbook.com | C4H7F3O p212121.com | 128.1 p212121.com |
The introduction of halogens into the structure of related benzofuran (B130515) derivatives has been shown to enhance their biological activity. nih.gov While specific halogenated derivatives of this compound are not extensively documented, this principle suggests that their synthesis could yield compounds with interesting properties.
Amino-substituted analogues, such as 2-Amino-4,4,4-trifluorobutyric acid, introduce a basic amino group, which can significantly alter the molecule's properties and potential biological interactions. nih.govmedchemexpress.com This amino acid derivative is noted for its potential use in peptide synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-4,4,4-trifluorobutyric acid | 15960-05-1 | C4H6F3NO2 | 157.09 |
Comparative Reactivity and Synthetic Utility of Analogues
The unique chemical profile of this compound is largely dictated by the interplay between the α-methyl group and the potent electron-withdrawing trifluoromethyl (CF3) group. Understanding its reactivity in comparison to its structural analogues is crucial for its effective application in organic synthesis. These analogues, which vary by the presence or absence of the methyl group, the oxidation state of the carbonyl group, or the nature of the functional group at the α-position, offer a diverse toolkit for chemists.
The primary structural analogues of this compound provide a basis for comparative analysis. The key differences in their structures fundamentally alter their chemical behavior and synthetic applications.
Table 1: Key Structural Analogues of this compound
| Compound Name | Molecular Formula | Key Structural Difference from this compound |
|---|---|---|
| 4,4,4-Trifluorobutanal | C₄H₅F₃O | Lacks the methyl group at the α-position. nih.gov |
| 2-Methyl-4,4,4-trifluorobutanol | C₅H₉F₃O | The aldehyde group is reduced to a primary alcohol. uni.lu |
| 2-Methyl-4,4,4-trifluorobutanoic acid | C₅H₇F₃O₂ | The aldehyde group is oxidized to a carboxylic acid. |
| α-Trifluoromethyl ketones | Varies | The aldehyde hydrogen is replaced by an alkyl or aryl group. organic-chemistry.orgacs.org |
| β-Trifluoromethyl amines | Varies | The aldehyde group is replaced by an amino group via reductive amination. enamine.net |
The reactivity of the carbonyl group in these compounds is significantly modulated by the CF3 group. This strong electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated aldehydes. However, the presence of the α-methyl group in this compound introduces steric hindrance and alters the acidity of the α-proton compared to its unmethylated counterpart, 4,4,4-trifluorobutanal.
Table 2: Comparative Reactivity in Key Transformations
| Reaction Type | This compound | 4,4,4-Trifluorobutanal | General Observations |
|---|---|---|---|
| Oxidation | Forms 2-Methyl-4,4,4-trifluorobutanoic acid using standard oxidizing agents like KMnO₄ or CrO₃. | Readily oxidized to 4,4,4-trifluorobutanoic acid. | The aldehyde group is readily oxidized in both analogues. |
| Reduction | Reduced to 2-Methyl-4,4,4-trifluorobutanol using agents like NaBH₄ or LiAlH₄. | Reduced to 4,4,4-trifluorobutanol. | The electron-withdrawing CF₃ group activates the carbonyl for reduction. |
| Nucleophilic Addition | Undergoes addition, but the α-methyl group can introduce steric hindrance affecting reaction rates. | Generally more reactive towards nucleophiles due to less steric hindrance at the α-position. | The CF₃ group makes the carbonyl carbon highly electrophilic and prone to attack. |
| Enamine Catalysis | Can participate in enantioselective α-functionalization reactions via enamine intermediates. nih.gov | Also a substrate for enamine-based transformations. | α-Trifluoromethyl aldehydes are valuable precursors for creating enantioenriched building blocks. nih.govorganic-chemistry.org |
The synthetic utility of these analogues is extensive, particularly in the synthesis of complex fluorinated molecules for pharmaceutical and materials science applications. α-Trifluoromethyl aldehydes, including this compound, are considered versatile precursors for a variety of valuable organofluorine synthons. nih.gov Their transformations lead to key structural motifs that are otherwise difficult to access.
Table 3: Synthetic Utility of this compound and its Analogues
| Analogue/Derivative | Synthetic Application | Example Product Class | Reference |
|---|---|---|---|
| α-Trifluoromethyl Aldehydes | Precursors for enantioselective α-functionalization. | Enantioenriched trifluoromethylated building blocks. | nih.govorganic-chemistry.org |
| 2-Methyl-4,4,4-trifluorobutanol | Product of reduction; serves as a chiral building block itself. | β-Hydroxy trifluoromethyl compounds. | nih.gov |
| 2-Methyl-4,4,4-trifluorobutanoic acid | Product of oxidation; precursor for amides, esters, and other acid derivatives. | α-Trifluoromethyl carboxylic acid derivatives. | nih.gov |
| β-Trifluoromethyl amines | Formed via reductive amination of the parent aldehyde. | Structurally diverse primary amines with a geminal CF₃ group. | enamine.netnih.gov |
| α-Trifluoromethyl ketones | Can be synthesized from the parent aldehyde via cross-coupling reactions. | Ketones with a CF₃ group adjacent to the carbonyl. | organic-chemistry.orgacs.org |
Theoretical and Computational Investigations on 2 Methyl 4,4,4 Trifluorobutanal Chemistry
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 2-Methyl-4,4,4-trifluorobutanal, these studies reveal the profound influence of the trifluoromethyl (-CF3) group on the molecule's electronic distribution and bonding. The high electronegativity of fluorine atoms induces a strong electron-withdrawing effect, significantly polarizing the carbon-fluorine bonds and influencing the adjacent atoms.
Computational methods like Density Functional Theory (DFT) and semi-empirical methods such as MNDO are employed to model the electronic structure. researchgate.net These calculations help in determining key parameters like bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. For instance, the presence of the -CF3 group is expected to shorten the C-C bond adjacent to it due to inductive effects.
The molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, visualizes the electron density distribution and helps predict sites susceptible to nucleophilic and electrophilic attack. nih.gov In this compound, the aldehyde group's oxygen atom would exhibit a region of high negative potential, making it a likely site for protonation or coordination to Lewis acids. Conversely, the aldehydic carbon would be electron-deficient and thus prone to nucleophilic attack.
Natural Bond Orbital (NBO) analysis further elucidates the bonding in terms of localized electron-pair bonds, lone pairs, and delocalizations. nih.gov This analysis can quantify the hyperconjugative interactions between filled and empty orbitals, which contribute to the molecule's stability and reactivity.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Method |
| Dipole Moment | Data not available | DFT/B3LYP |
| HOMO Energy | Data not available | DFT/B3LYP |
| LUMO Energy | Data not available | DFT/B3LYP |
| Mulliken Atomic Charges | Data not available | MNDO |
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain experimentally.
A key aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier. For reactions involving this compound, such as nucleophilic additions to the carbonyl group or enolate formation, computational methods can be used to locate the TS geometry.
Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction pathways and rates. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. researchgate.net
Explicit solvent models, on the other hand, involve including a number of solvent molecules in the calculation. While computationally more demanding, this approach can capture specific interactions like hydrogen bonding between the solute and solvent molecules, which can be crucial in determining the reaction mechanism. For instance, in the reduction of this compound, a protic solvent could stabilize the developing negative charge on the oxygen atom in the transition state. The polarity of the solvent can also influence the stability of charged intermediates and transition states, potentially altering the reaction's energy profile. researchgate.netnih.gov
Prediction of Reactivity and Selectivity
Theoretical models can be used to predict the reactivity and selectivity of this compound in various reactions. Reactivity indices derived from conceptual DFT, such as global electrophilicity and nucleophilicity, can provide a quantitative measure of the molecule's tendency to participate in chemical reactions. researchgate.net
For example, the electrophilicity index can predict how readily the aldehyde will react with a range of nucleophiles. The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.
In reactions where multiple products can be formed, computational chemistry can help predict the selectivity. By calculating the activation energies for the different possible reaction pathways, the most favorable pathway, and therefore the major product, can be identified. This is particularly important in stereoselective reactions where the formation of one stereoisomer is preferred over others.
Stereochemical Analysis and Chiral Induction Principles
This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom bearing the methyl group. The synthesis of this compound can lead to a racemic mixture of two enantiomers. The principles of stereochemistry are crucial for understanding and controlling the outcome of reactions involving this aldehyde. youtube.com
Computational methods can be employed to analyze the stereochemical aspects of reactions. For instance, in the addition of a nucleophile to the carbonyl group, two new stereocenters can be formed. By modeling the transition states leading to the different diastereomers, the diastereoselectivity of the reaction can be predicted. This involves comparing the relative energies of the diastereomeric transition states.
Chiral induction, the process by which a chiral entity influences the formation of a new stereocenter, is a key concept. In reactions of this compound with a chiral reagent or in the presence of a chiral catalyst, the existing stereocenter can direct the approach of the incoming group, leading to a preference for one enantiomer or diastereomer. Computational modeling can help elucidate the mechanism of this chiral induction by examining the non-covalent interactions in the transition state that are responsible for the stereochemical control.
Atmospheric Chemistry Modeling of Fluorinated Aldehydes
Fluorinated aldehydes can be introduced into the atmosphere from various industrial sources. Understanding their atmospheric fate is crucial for assessing their environmental impact. Atmospheric chemistry models, such as GEOS-Chem and WRF-Chem, are large-scale computational tools used to simulate the chemical and physical processes that occur in the atmosphere. harvard.eduucar.edu
These models incorporate data on emissions, transport, chemical reactions, and deposition to predict the concentrations and lifetimes of atmospheric species. For a compound like this compound, the primary atmospheric degradation pathway is likely to be reaction with hydroxyl (OH) radicals. harvard.edu
Computational chemistry can be used to calculate the rate constants for the reaction of fluorinated aldehydes with OH radicals. This information is a critical input for atmospheric chemistry models. By modeling the transition state for the hydrogen abstraction from the aldehyde, the activation energy and, consequently, the reaction rate can be determined. The atmospheric lifetime of the compound can then be estimated, which is a key parameter for assessing its potential for long-range transport and its contribution to air pollution or climate change. nasa.gov
Table 2: Atmospheric Chemistry Modeling Parameters
| Parameter | Description | Relevance to this compound |
| OH Reaction Rate Constant | The rate at which the compound reacts with hydroxyl radicals in the atmosphere. | Determines the primary atmospheric degradation pathway and lifetime. |
| Photolysis Rate | The rate at which the compound is broken down by sunlight. | Can be a significant removal process for some aldehydes. |
| Global Warming Potential (GWP) | A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. | Important for assessing the climate impact of the compound if it has a significant atmospheric lifetime. |
| Ozone Depletion Potential (ODP) | A measure of the relative amount of ozone depletion caused by a compound. | Relevant if the compound contains chlorine or bromine, which is not the case here. |
(Note: Specific values for these parameters for this compound require detailed experimental and modeling studies.)
Advanced Analytical Techniques in the Research of 2 Methyl 4,4,4 Trifluorobutanal
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-Methyl-4,4,4-trifluorobutanal, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are particularly informative.
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aldehydic proton, the proton at the chiral center (C2), the methyl protons, and the methylene (B1212753) protons adjacent to the trifluoromethyl group. The coupling patterns (splitting) of these signals would confirm the connectivity.
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule. The presence of the trifluoromethyl group significantly influences the chemical shifts of nearby carbon atoms. The carbonyl carbon of the aldehyde will have a characteristic downfield chemical shift.
¹⁹F NMR Spectroscopy: Is used to specifically detect the fluorine atoms. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift provides confirmation of the trifluoromethyl moiety.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are also expected to produce strong absorptions, usually in the 1100-1300 cm⁻¹ region.
Table 1: Expected Spectroscopic Data for this compound
| Technique | **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Assignment |
|---|---|---|
| ¹H NMR | ~9.7 ppm (triplet) | Aldehydic proton (-CHO) |
| ¹H NMR | ~2.8 ppm (multiplet) | Methine proton (-CH(CH₃)-) |
| ¹H NMR | ~2.4 ppm (multiplet) | Methylene protons (-CH₂CF₃) |
| ¹H NMR | ~1.2 ppm (doublet) | Methyl protons (-CH₃) |
| ¹³C NMR | ~200 ppm | Carbonyl carbon (C=O) |
| ¹³C NMR | ~124 ppm (quartet) | Trifluoromethyl carbon (-CF₃) |
| ¹³C NMR | ~45 ppm | Methine carbon (-CH(CH₃)-) |
| ¹³C NMR | ~35 ppm (quartet) | Methylene carbon (-CH₂CF₃) |
| ¹³C NMR | ~15 ppm | Methyl carbon (-CH₃) |
| ¹⁹F NMR | ~ -65 ppm (triplet) | Trifluoromethyl group (-CF₃) |
| IR | ~1730 cm⁻¹ | C=O stretch (aldehyde) |
Chromatographic Techniques for Purity Assessment and Byproduct Analysis (e.g., HPLC)
Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of a synthesized compound and identifying any byproducts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aldehyde functional group exhibits UV absorbance.
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Byproduct analysis involves identifying the chemical structures of the minor peaks, which may require isolation of the impurities followed by spectroscopic analysis or comparison with known standards.
Table 2: Illustrative HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other, is crucial in stereoselective synthesis. Chiral HPLC is the most common and reliable method for this analysis.
Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including aldehydes. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (such as isopropanol), is critical for achieving optimal separation.
The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram. For instance, if the areas of the two peaks are A1 and A2, the e.e. is calculated as: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100.
Table 3: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination of this compound
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-Methyl-4,4,4-trifluorobutanal, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis routes for trifluorinated aldehydes often involve nucleophilic trifluoromethylation or oxidation of trifluorinated alcohols. For example, chiral resolution methods using (R)-1-phenylethylammonium salts (as in ) can be adapted. Optimize yields by adjusting catalysts (e.g., Lewis acids), solvents (ethanol or chloroform), and temperatures (20–80°C). Monitor progress via TLC or GC-MS.
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Look for methyl group signals near δ 1.2–1.5 ppm and aldehyde protons at δ 9.5–10.0 ppm.
- ¹⁹F NMR : Trifluoromethyl groups typically appear at δ -60 to -70 ppm.
- IR : Strong carbonyl (C=O) stretches at ~1730 cm⁻¹ (similar to ).
Combine with elemental analysis for purity validation.
Advanced Research Questions
Q. How to resolve stereochemical challenges in synthesizing enantiomerically pure this compound?
- Methodological Answer : Use chiral auxiliaries like (R)-1-phenylethylamine (as in ) or asymmetric catalysis (e.g., organocatalysts). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry ([α]D values, as in ). Computational modeling (DFT) can predict stereochemical outcomes.
Q. What analytical techniques differentiate between keto-enol tautomers in fluorinated aldehydes like this compound?
- Methodological Answer :
- NMR : Detect enol protons (δ 5.0–6.0 ppm) and keto carbonyl signals.
- IR : Keto C=O (~1730 cm⁻¹) vs. enol O–H (~3300 cm⁻¹).
- UV-Vis : Monitor tautomer equilibrium via absorbance shifts.
Use variable-temperature NMR to study dynamic interconversion.
Q. How to design experiments to assess the stability of this compound under various conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal : Heat samples at 40–80°C and analyze degradation via HPLC.
- Photolytic : Expose to UV light (λ = 254 nm) and track aldehyde loss.
- pH Stability : Test in buffered solutions (pH 2–12).
Reference protocols from pharmacological stability assessments ().
Data Analysis and Contradictions
Q. How to address discrepancies in reported spectral data for trifluorinated compounds?
- Methodological Answer : Cross-validate using multiple techniques (e.g., ¹H/¹⁹F NMR, IR, HRMS). Compare with literature (e.g., ’s [α]D = +15.1 vs. -15.0 for enantiomers). Consider solvent effects (CDCl3 vs. D2O) and instrument calibration. Publish raw data to enhance reproducibility.
Applications in Scientific Research
Q. What potential biological activities does this compound exhibit based on structural analogs?
- Methodological Answer : Fluorinated aldehydes may act as enzyme inhibitors (e.g., leukotriene antagonists, as in ) or prodrug intermediates. Screen for bioactivity using in vitro assays (e.g., IC50 measurements against target proteins). Computational docking studies can predict binding affinities.
Safety and Handling
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
